molecular formula C14H10F2O3 B6402292 3-Fluoro-4-(2-fluoro-3-methoxyphenyl)benzoic acid, 95% CAS No. 1261935-21-0

3-Fluoro-4-(2-fluoro-3-methoxyphenyl)benzoic acid, 95%

Cat. No. B6402292
CAS RN: 1261935-21-0
M. Wt: 264.22 g/mol
InChI Key: LMJMILKDLLPNQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Fluoro-4-(2-fluoro-3-methoxyphenyl)benzoic acid, 95% (3F4F3MPB) is a fluorinated carboxylic acid that is used in various scientific applications. It is a versatile compound that can be used in a variety of research experiments due to its unique properties, such as its high solubility in water and its low toxicity. 3F4F3MPB is a useful reagent in the synthesis of other compounds, and it can also be used as a starting material for the production of various drugs. In addition, 3F4F3MPB has been studied for its potential use in the treatment of various diseases, such as cancer and Alzheimer’s disease.

Scientific Research Applications

3-Fluoro-4-(2-fluoro-3-methoxyphenyl)benzoic acid, 95% has a number of scientific research applications. It has been used in the synthesis of various compounds, including drugs, and it has also been studied for its potential use in the treatment of various diseases. It has been used in the synthesis of various drugs, such as antimalarials, antipsychotics, and anticonvulsants. In addition, 3-Fluoro-4-(2-fluoro-3-methoxyphenyl)benzoic acid, 95% has been studied for its potential use in the treatment of cancer and Alzheimer’s disease.

Mechanism of Action

The exact mechanism of action of 3-Fluoro-4-(2-fluoro-3-methoxyphenyl)benzoic acid, 95% is not yet fully understood. However, it is believed that the compound exerts its effects by binding to certain proteins and enzymes in the body. This binding leads to changes in the activity of these proteins and enzymes, which in turn leads to the desired effects. For example, it has been shown to bind to certain enzymes involved in the synthesis of certain drugs, leading to an increase in the production of the drugs.
Biochemical and Physiological Effects
3-Fluoro-4-(2-fluoro-3-methoxyphenyl)benzoic acid, 95% has been studied for its biochemical and physiological effects. It has been shown to inhibit the growth of certain types of cancer cells, as well as to reduce inflammation and oxidative stress. It has also been shown to reduce the production of certain proteins involved in the progression of Alzheimer’s disease. In addition, 3-Fluoro-4-(2-fluoro-3-methoxyphenyl)benzoic acid, 95% has been shown to have neuroprotective effects and to reduce the risk of cardiovascular disease.

Advantages and Limitations for Lab Experiments

3-Fluoro-4-(2-fluoro-3-methoxyphenyl)benzoic acid, 95% has a number of advantages and limitations for lab experiments. One of the main advantages of 3-Fluoro-4-(2-fluoro-3-methoxyphenyl)benzoic acid, 95% is its high solubility in water, which makes it easy to use in a variety of experiments. In addition, it is relatively non-toxic, making it safe to use in experiments. However, 3-Fluoro-4-(2-fluoro-3-methoxyphenyl)benzoic acid, 95% is not very stable and can easily break down in the presence of light or air. Furthermore, it is not very soluble in organic solvents, making it difficult to use in certain types of experiments.

Future Directions

There are a number of potential future directions for research on 3-Fluoro-4-(2-fluoro-3-methoxyphenyl)benzoic acid, 95%. One potential direction is to further study the biochemical and physiological effects of the compound, in order to better understand its mechanism of action. In addition, further research could be done on the synthesis of 3-Fluoro-4-(2-fluoro-3-methoxyphenyl)benzoic acid, 95%, in order to find more efficient and cost-effective methods of production. Finally, further research could be done on the potential therapeutic uses of 3-Fluoro-4-(2-fluoro-3-methoxyphenyl)benzoic acid, 95%, such as its potential use in the treatment of cancer and Alzheimer’s disease.

Synthesis Methods

3-Fluoro-4-(2-fluoro-3-methoxyphenyl)benzoic acid, 95% can be synthesized by a number of different methods. The most common method is the reaction of 2-fluoro-3-methoxybenzaldehyde with 3-fluorobenzoic acid in the presence of a base, such as sodium hydroxide. This reaction yields the desired product in high yields and with high purity. Other methods of synthesis include the reaction of 3-fluorobenzoic acid with 2-fluoro-3-methoxyphenylmagnesium bromide and the reaction of 2-fluoro-3-methoxybenzaldehyde with 3-fluorobenzoic acid in the presence of a palladium catalyst.

properties

IUPAC Name

3-fluoro-4-(2-fluoro-3-methoxyphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F2O3/c1-19-12-4-2-3-10(13(12)16)9-6-5-8(14(17)18)7-11(9)15/h2-7H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMJMILKDLLPNQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1F)C2=C(C=C(C=C2)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50690076
Record name 2,2'-Difluoro-3'-methoxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50690076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261935-21-0
Record name 2,2'-Difluoro-3'-methoxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50690076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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